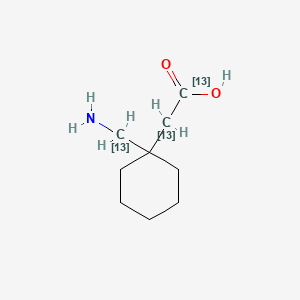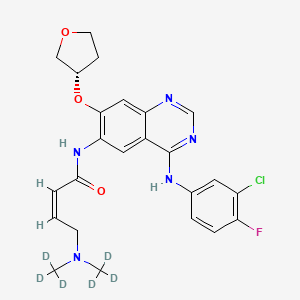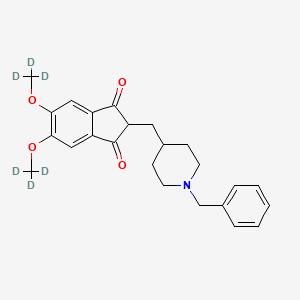
Gabapentin-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gabapentin-13C3 is a labeled analog of gabapentin, an anticonvulsant medication primarily used to treat seizures, fibromyalgia, and neuropathic pain . The compound is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter, but it does not bind to GABA receptors . Instead, it is used as an internal standard in mass spectrometry-based testing and isotope dilution methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gabapentin-13C3 is synthesized by incorporating carbon-13 isotopes into the gabapentin molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions . The process may involve multiple steps, including the formation of intermediate compounds, purification, and final labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Gabapentin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Gabapentin-13C3 has a wide range of scientific research applications:
Mécanisme D'action
The precise mechanism of action of Gabapentin-13C3 is not fully understood. it is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system . This binding reduces the excitatory influx of calcium, thereby inhibiting the release of neurotransmitters like glutamate and substance P . Additionally, this compound enhances GABA synthesis and increases the expression of GABA_A receptors, contributing to its anticonvulsant and analgesic effects .
Comparaison Avec Des Composés Similaires
Gabapentin-13C3 is structurally and functionally related to other GABA analogs, such as:
Vigabatrin: An irreversible inhibitor of GABA transaminase, leading to increased levels of GABA in the brain.
Tiagabine: Inhibits GABA reuptake, increasing the availability of GABA at synaptic sites.
This compound is unique due to its labeled carbon-13 isotopes, making it particularly useful in analytical and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
174.21 g/mol |
Nom IUPAC |
2-[1-(amino(113C)methyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6+1,7+1,8+1 |
Clé InChI |
UGJMXCAKCUNAIE-TTXLGWKISA-N |
SMILES isomérique |
C1CCC(CC1)([13CH2][13C](=O)O)[13CH2]N |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)







![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)




